

Meta-analysis of preclinical studies on Terazosin and neuroprotection

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Compound of Interest

Compound Name: (R)-Terazosin

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Terazosin: A Promising Neuroprotective Agent in Preclinical Studies

A Meta-Analysis of its Efficacy and Comparison with Alternatives

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Researchers and drug development professionals are increasingly focusing on the neuroprotective potential of Terazosin, a drug traditionally used for benign prostatic hyperplasia and hypertension. A growing body of preclinical evidence suggests that Terazosin and related compounds could play a significant role in mitigating neuronal damage in a range of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS). This guide provides a comprehensive meta-analysis of the preclinical data, offering a comparative look at Terazosin's performance against other potential neuroprotective agents and detailing the experimental frameworks used in these pivotal studies.

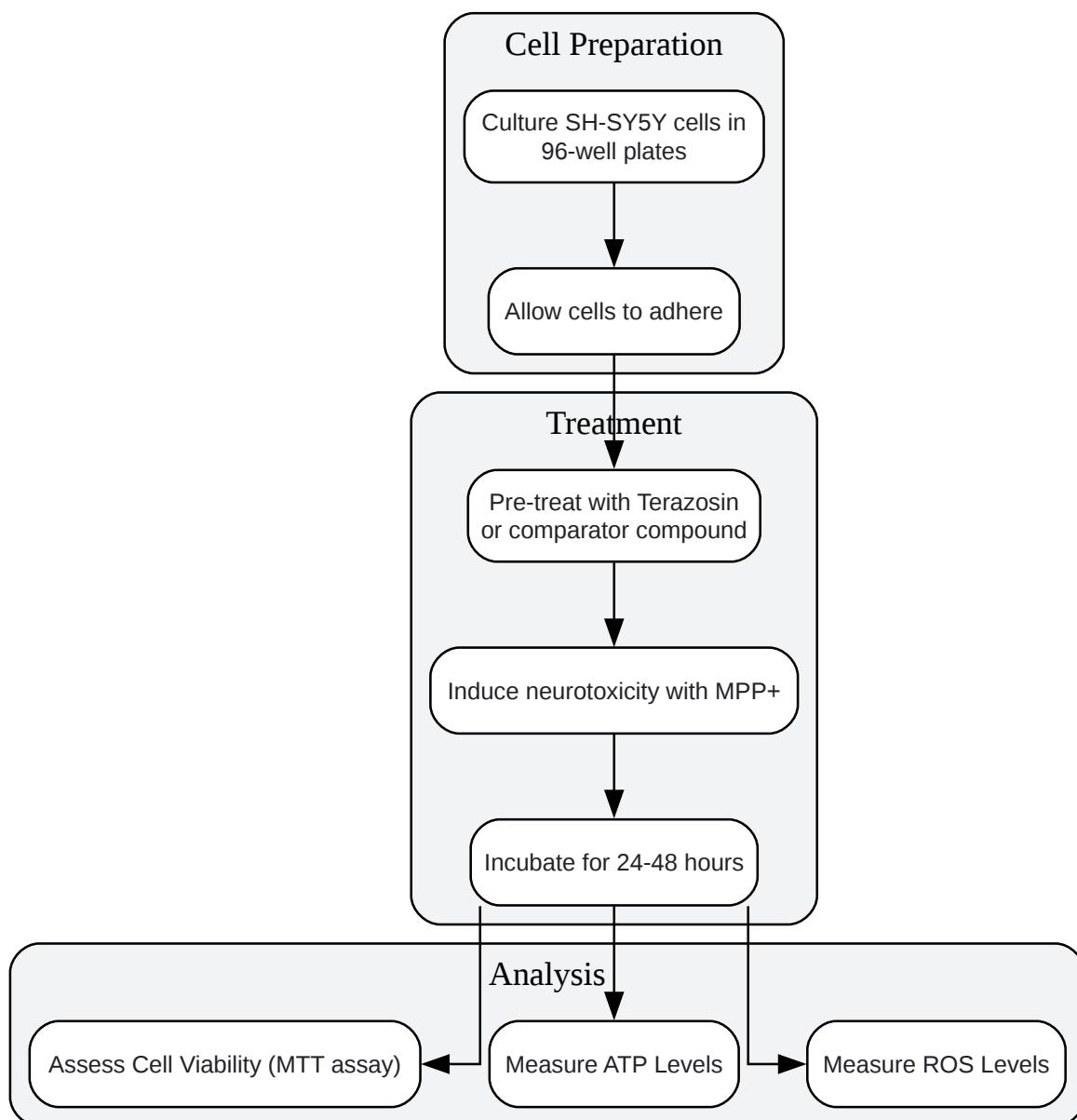
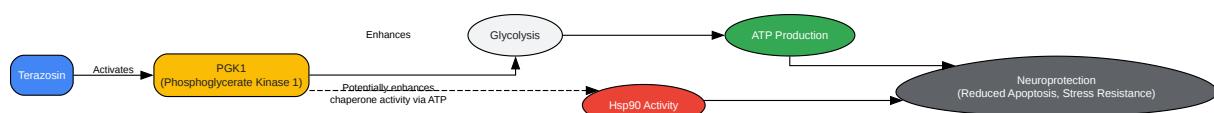
Mechanism of Action: Beyond Alpha-1 Blockade

The primary neuroprotective mechanism of Terazosin is independent of its alpha-1 adrenergic receptor antagonist activity. Instead, it hinges on the activation of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.^{[1][2][3]} By activating PGK1, Terazosin enhances glycolysis, leading to increased production of ATP, the primary cellular energy

currency.[2][4] This boost in cellular energy is thought to enhance the resilience of neurons to stress and inhibit apoptotic pathways, thereby conferring a neuroprotective effect. Furthermore, the activation of PGK1 by Terazosin may also enhance the activity of Hsp90, a molecular chaperone involved in cellular stress resistance.

Key Signaling Pathway

The signaling pathway for Terazosin-induced neuroprotection is centered on the activation of PGK1 and the subsequent enhancement of cellular energy metabolism.

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